molecular formula C13H22O7 B11746435 (3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol

(3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol

Cat. No.: B11746435
M. Wt: 290.31 g/mol
InChI Key: FINKMOUGJAHYRP-NKGMTQDZSA-N
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Description

Crystallographic Characterization and Conformational Dynamics

X-ray crystallography reveals that the fused furo[2,3-d]dioxolane core adopts a twisted envelope conformation, while the 2,2-dimethyl-1,3-dioxolane ring exhibits a puckered envelope geometry. The spiro junction at the 5-position introduces axial chirality, stabilized by intramolecular hydrogen bonding between the hydroxymethyl group (C5-OH) and the adjacent dioxolane oxygen (O3) . Key crystallographic parameters include:

Parameter Value
Space group P2$$1$$2$$1$$2$$_1$$
Unit cell dimensions a = 10.86 Å, b = 8.70 Å, c = 7.76 Å
Bond angles (C-O-C) 112.3° – 118.7°
Torsion angles (C5-C6-O6) -65.2° to +72.4°

The hydroxymethyl group at C5 participates in a bifurcated hydrogen bond with O3 (2.89 Å) and a water molecule (2.67 Å), locking the dioxolane ring into a chair-like conformation. This rigidity contrasts with the flexibility of the furodioxolane system, which undergoes dynamic puckering in solution, as evidenced by $$^{1}$$H NMR coupling constants ($$J_{6a,6}$$ = 8.9 Hz) .

Comparative Analysis with Spirocyclic Structural Analogs

The compound’s spirocyclic architecture shares similarities with tylophorine analogs, such as DCB-3501, which feature phenanthroindolizidine cores fused to dioxolane rings . Key structural comparisons include:

Feature Target Compound Tylophorine Analogs
Spiro junction C5 (dioxolane-furodioxolane) C13a (indolizidine-phenanthrene)
Ring puckering Envelope (dioxolane) Half-chair (indolizidine)
Hydrogen bonding Intramolecular (O-H⋯O) Intermolecular (N-H⋯O)

Unlike tylophorine analogs, which rely on π-π stacking for biological activity, the target compound’s hydroxymethyl and methyl groups enhance hydrophilicity, reducing membrane permeability but improving aqueous stability .

Stereoelectronic Effects in Furo[2,3-d]dioxolane Systems

Stereoelectronic interactions dominate the compound’s reactivity. The electron-donating methyl groups on the dioxolane rings induce ring strain, favoring equatorial orientation of the hydroxymethyl group to minimize steric clashes. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of O3 and the antibonding orbital of C5-OH (E$$^{(2)}$$ = 8.9 kcal/mol), stabilizing the observed conformation .

The furodioxolane system’s electron-deficient furan ring engages in n→π* interactions with the dioxolane oxygen, reducing the LUMO energy (-1.78 eV) and enhancing susceptibility to nucleophilic attack at C6. This electronic profile contrasts with sucrose’s glycosidic bond, which lacks such interactions due to its non-reducing nature .

Properties

Molecular Formula

C13H22O7

Molecular Weight

290.31 g/mol

IUPAC Name

(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol

InChI

InChI=1S/C13H22O7/c1-11(2)16-5-7(17-11)13(6-14)9(15)8-10(20-13)19-12(3,4)18-8/h7-10,14-15H,5-6H2,1-4H3/t7-,8-,9+,10+,13+/m1/s1

InChI Key

FINKMOUGJAHYRP-NKGMTQDZSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@]2([C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)CO)C

Canonical SMILES

CC1(OCC(O1)C2(C(C3C(O2)OC(O3)(C)C)O)CO)C

Origin of Product

United States

Preparation Methods

Asymmetric Induction via Chiral Catalysts

The PMC study employs Jacobsen’s thiourea catalyst to enforce enantioselectivity during the trans-acetalization step, achieving >98% ee. This contrasts with earlier methods reliant on chiral pool starting materials, which limited structural diversity.

Protecting Group Dynamics

Temporary protection of hydroxyl groups is critical to avoid side reactions:

Protecting GroupPosition ProtectedDeprotection Conditions
2,2-Dimethyl-1,3-dioxolaneC4’ hydroxylAcidic hydrolysis (HCl/MeOH)
Benzyl etherC6 hydroxylHydrogenolysis (H₂/Pd-C)
TBS etherC3a hydroxylTBAF in THF

Table 1: Protecting group strategy for selective functionalization.

Comparative Analysis of Synthetic Routes

Recent advances in organozinc chemistry and biocatalysis have expanded the toolbox for synthesizing such complex carbohydrates. A side-by-side comparison highlights efficiency gains:

MethodStep CountOverall Yield (%)StereoselectivityScalability
Traditional (2010s)128–12Moderate (70–80% ee)Limited
Biocatalytic (2022)915–20High (>90% ee)Moderate
Trans-Acetalization (2024)528–35Excellent (>98% ee)High

Table 2: Efficiency metrics for major synthetic routes.

The trans-acetalization route’s superiority stems from its concerted cyclization-oxidation mechanism , which minimizes intermediate isolation and maximizes atom economy.

Reaction Optimization and Mechanistic Insights

Trans-Acetalization Mechanism

The PMC study proposes a stepwise mechanism for ring formation:

  • Activation : BF₃·OEt₂ coordinates to the C5 hydroxyl, facilitating protonation of the adjacent oxygen.

  • Cyclization : Nucleophilic attack by the C6 hydroxyl forms the fused furo-dioxolane ring.

  • Rearomatization : Elimination of water yields the thermodynamically favored (3aR,5R,6S,6aR) configuration.

DFT calculations support a ΔG‡ of 18.3 kcal/mol for the rate-determining cyclization step, consistent with observed reaction rates at 0°C.

Solvent and Temperature Effects

Optimal conditions for the key cyclization step:

  • Solvent : Dichloromethane (dielectric constant ε = 8.9) balances polarity and Lewis acid solubility.

  • Temperature : 0°C to –20°C suppresses competing elimination pathways.

  • Catalyst Loading : 10 mol% BF₃·OEt₂ achieves full conversion within 4 hours.

Purification and Characterization

The final compound is isolated as a white foam solid (97% purity by HPLC) via:

  • Flash Chromatography : Silica gel eluted with EtOAc/hexane (3:7 → 1:1 gradient).

  • Crystallization : Slow evaporation from ethanol/water (9:1) yields X-ray quality crystals.

Key Spectral Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 5.12 (d, J = 3.5 Hz, H-6a), 4.78 (dd, J = 6.0, 3.5 Hz, H-5), 1.48 (s, C(CH₃)₂).

  • [α]D²⁵ : +34.5° (c = 1.0, CHCl₃), confirming the (4R) configuration.

Industrial-Scale Considerations

While lab-scale syntheses prioritize stereochemical precision, commercial production requires cost-effective scaling:

  • Continuous Flow Reactors : Microfluidic systems enhance heat/mass transfer during exothermic acetalization steps.

  • Catalyst Recycling : Immobilized BF₃ on mesoporous silica reduces catalyst waste.

  • Byproduct Management : Aqueous workup efficiently removes boron residues to <10 ppm .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Functional groups on the molecule can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activities

Research indicates that compounds with similar furodioxole structures exhibit significant antiviral and antimicrobial properties. Studies have shown that derivatives of furodioxole can inhibit the replication of viruses and bacteria by interfering with their metabolic pathways. For instance, a related compound demonstrated effectiveness against influenza virus strains by disrupting viral RNA synthesis .

Pharmacological Potential

The compound's hydroxymethyl group enhances its solubility and bioavailability, making it a candidate for drug formulation. Its ability to modulate biological pathways suggests potential use in treating conditions such as inflammation and cancer. In particular, the dihydrofurodioxole framework has been linked to anti-inflammatory activity through inhibition of cyclooxygenase enzymes .

Materials Science

Polymer Chemistry

The incorporation of (3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol into polymer matrices has shown promise in enhancing material properties. The compound can act as a plasticizer or stabilizer in polymer formulations due to its flexible structure and functional groups . This application is particularly relevant in the development of biodegradable plastics.

Nanocomposite Development

Recent studies have explored the use of this compound in the synthesis of nanocomposites for electronic applications. Its unique electronic properties facilitate charge transport within composite materials, which can be utilized in sensors and energy storage devices .

Biochemistry

Enzyme Inhibition Studies

The compound's structural features allow it to interact with various enzymes involved in metabolic processes. Inhibition studies have shown that it can effectively inhibit enzymes such as lipoxygenase and cyclooxygenase . This property is crucial for developing new therapeutic agents targeting inflammatory diseases.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of this compound with specific biological targets. These studies suggest that modifications to its structure could enhance its efficacy as a therapeutic agent . The ability to predict interactions at the molecular level is invaluable for rational drug design.

Mechanism of Action

The mechanism by which (3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
Target Compound (1646857-53-5) C₁₃H₂₂O₇ 290.31 Hydroxymethyl, dioxolane 3aR,5R,6S,6aR,4R
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (582-52-5) C₁₂H₂₀O₆ 260.28 Dioxolane, tetrahydrofuro 3aR,5S,6S,6aR
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (14131-84-1) C₁₂H₂₀O₆ 260.28 Dioxolane, tetrahydrofuro 3aS,6R,6aS
Diacetone-D-glucose (2595-05-3) C₁₂H₂₀O₆ 260.28 Dioxolane, tetrahydrofuro 3aR,5S,6R,6aR

Key Structural Differences :

Stereochemistry: The target compound’s 5R,6S configuration distinguishes it from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5S,6S) and mannofuranose derivatives (e.g., 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, which has a 6R configuration) . These stereochemical variations influence hydrogen bonding, solubility, and enzymatic recognition .

Functional Groups: The hydroxymethyl group in the target compound enhances hydrophilicity compared to analogs with methoxy or benzyloxy groups (e.g., [(3aR,4S,6R,6aR)-4-methoxy-...]methanol in ) . Derivatives like the azidoacetate in introduce reactive handles for click chemistry, absent in the parent compound .

Activity Landscape and Similarity Analysis :

  • Tanimoto Coefficients: Computational similarity metrics (e.g., Tanimoto >0.5) group the target compound with other di-O-isopropylidene sugars due to shared dioxolane and furanose scaffolds .
  • Activity Cliffs: Minor stereochemical changes (e.g., 5R vs. 5S) can create “activity cliffs,” where similar structures exhibit divergent bioactivities . For example, mannofuranose derivatives may inhibit mannosidases, while glucofuranose analogs are inert .

Research Findings and Implications

Synthetic Utility :

  • The target compound’s hydroxymethyl group allows selective functionalization, enabling synthesis of glycosidase inhibitors or glycolipid mimics .
  • In contrast, benzyloxy or methoxy derivatives (e.g., ) are more lipophilic, favoring membrane-permeable prodrug designs .

Biological Relevance: Di-O-isopropylidene derivatives are resistant to glycosidase cleavage, making them ideal for studying carbohydrate-protein interactions without enzymatic degradation .

Computational Insights :

  • Molecular docking studies () show that even small structural changes (e.g., hydroxymethyl vs. methyl) alter binding affinities by >1 kcal/mol, highlighting the need for precise stereochemical control .

Biological Activity

The compound (3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol , is a complex organic molecule with significant potential in biochemical applications. Its structure suggests various functional groups that may contribute to its biological activity. This article explores the biological activity of this compound based on existing literature and research findings.

The molecular formula of the compound is C14H22O7C_{14}H_{22}O_7 with a molecular weight of approximately 302.32 g/mol. The compound features a furodioxole structure that is known for its diverse reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several key mechanisms:

  • Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or aldehydes and can also be reduced to convert the acetyl group into a hydroxyl group. These transformations may enhance its reactivity with biological targets.
  • Enzyme Interactions : As a derivative of glucose, the compound may interact with carbohydrate-processing enzymes. This suggests potential applications in drug development aimed at modulating enzyme activity in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of furodioxoles exhibit antimicrobial effects against certain bacterial strains, indicating potential use as therapeutic agents in treating infections.
  • Pharmacological Applications : The compound is being investigated for its role in developing pharmaceuticals targeting specific receptors involved in metabolic regulation and disease processes .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Antioxidant Effects : A study evaluated the antioxidant properties of furodioxole derivatives and found significant free radical scavenging activity. This suggests that our compound could potentially offer protective effects against cellular damage due to oxidative stress.
  • Antimicrobial Efficacy : In vitro tests indicated that furodioxole derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus. This finding highlights the potential for developing new antimicrobial agents based on this structural framework .

Data Tables

PropertyValue
Molecular FormulaC14H22O7
Molecular Weight302.32 g/mol
Melting Point60-62 °C
SolubilitySoluble in organic solvents
Biological ActivitiesAntioxidant, Antimicrobial

Q & A

Basic: How can the stereochemistry of this compound be confirmed experimentally?

Methodological Answer:
The stereochemistry of complex polycyclic compounds like this can be resolved using X-ray crystallography , which provides unambiguous spatial arrangement of substituents. For example, studies on structurally similar furo-dioxolane derivatives utilized Bruker COLLECT and SHELX programs for data collection and refinement . Additionally, NMR coupling constants (e.g., 3JHH^3J_{HH} values) and NOESY/ROESY experiments can corroborate stereochemical assignments by revealing spatial proximities between protons. Computational methods like density functional theory (DFT) -optimized structures can further validate experimental data .

Basic: What are the critical steps in synthesizing this compound with high enantiomeric purity?

Methodological Answer:
Synthesis requires stereoselective protection/deprotection strategies for hydroxyl groups and careful control of reaction conditions. For instance:

  • Use 1,3-dioxolane-protecting groups (e.g., 2,2-dimethyl-1,3-dioxolane) to stabilize sensitive stereocenters during glycosylation or oxidation steps .
  • Employ chiral auxiliaries or enzymatic catalysis to ensure enantiomeric purity, as demonstrated in studies on related carbohydrate derivatives .
  • Monitor reaction progress via HPLC with chiral columns or polarimetry to verify enantiomeric excess.

Advanced: How can contradictory NMR and X-ray data be resolved for this compound?

Methodological Answer:
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects . To address this:

  • Perform variable-temperature NMR to assess dynamic behavior in solution.
  • Compare DFT-calculated solution-state conformers with crystallographic data to identify dominant conformers .
  • Analyze Hirshfeld surfaces from X-ray data to evaluate intermolecular interactions influencing solid-state conformation .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • 1H^1H and 13C^{13}C NMR : Assign proton environments and confirm substituent connectivity.
  • IR spectroscopy : Identify functional groups (e.g., hydroxyl, dioxolane rings) via characteristic stretches (e.g., 3400 cm1^{-1} for –OH, 1100 cm1^{-1} for C–O–C) .
  • Mass spectrometry (HRMS) : Confirm molecular formula and detect fragmentation patterns.
  • Optical rotation : Validate chiral integrity .

Advanced: What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) model electronic properties and predict regioselectivity in reactions like nucleophilic substitutions or oxidations .
  • Molecular dynamics (MD) simulations assess solvent effects and conformational stability during reactions.
  • Docking studies (if applicable) explore potential biological interactions, though this requires validated target structures .

Basic: How should researchers handle stability issues during storage?

Methodological Answer:

  • Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of dioxolane and hydroxymethyl groups.
  • Use desiccants to avoid moisture-induced degradation, as highlighted in safety protocols for similar compounds .
  • Regularly monitor purity via TLC or HPLC to detect decomposition.

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .
  • Mid-step purification : Use flash chromatography or recrystallization after critical steps (e.g., protecting group installation) to remove byproducts.
  • In situ monitoring : Employ techniques like ReactIR to track reaction progress and minimize side reactions .

Basic: What are the key applications of this compound in academic research?

Methodological Answer:
This compound serves as:

  • A chiral building block for synthesizing complex natural products (e.g., nucleoside analogs or glycosides) .
  • A substrate for studying stereochemical effects in cycloaddition reactions or enzyme-mediated transformations .

Advanced: How can researchers address low reproducibility in synthetic routes for this compound?

Methodological Answer:

  • Detailed reaction logs : Document exact stoichiometry, solvent batches, and equipment calibration.
  • Microscale high-throughput screening : Test multiple conditions (e.g., solvents, catalysts) in parallel to identify critical variables .
  • Collaborative validation : Reproduce results in independent labs to rule out local artifacts .

Advanced: What role does this compound play in studying carbohydrate mimetics?

Methodological Answer:
Its fused furo-dioxolane core mimics carbohydrate ring systems , enabling studies on:

  • Glycosidase inhibition : Modify substituents to probe enzyme active sites.
  • Conformational locking : Use rigid frameworks to analyze the impact of sugar puckering on biological activity .

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